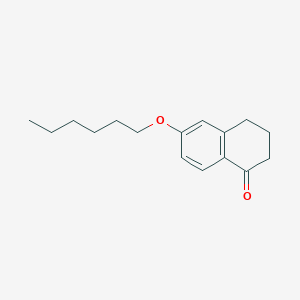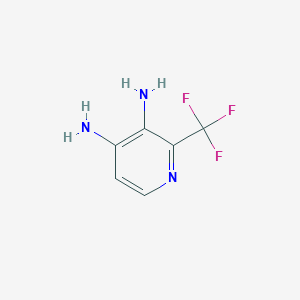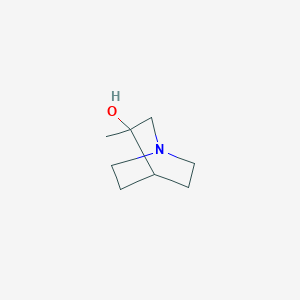![molecular formula C11H11N3O B1396667 1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone CAS No. 1824108-00-0](/img/structure/B1396667.png)
1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone
Vue d'ensemble
Description
“1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of a benzaldehyde with a methylacetophenone .Applications De Recherche Scientifique
Applications in Antimicrobial and Antifungal Research
The compound 1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone has been synthesized and evaluated for its antimicrobial and antifungal properties. A series of derivatives synthesized by condensation with various substituted benzaldehydes showed significant anti-leishmanial and anti-fungal activities, with some compounds exhibiting notable efficacy (Hussain et al., 2016). Further studies also explored the synthesis of related compounds for antimicrobial applications, including 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, which demonstrated significant activity against gram-positive and gram-negative bacteria (Wanjari, 2020).
Role in Synthesis of Heterocyclic Compounds
This compound serves as a building block for the synthesis of various heterocyclic compounds. One study highlighted its use in synthesizing derivatives with potential antiviral activities, particularly against HSV1 and HAV-MBB (Attaby et al., 2006). Another research synthesized a series of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, evaluating them for antimicrobial activity, with some compounds showing comparable biological properties to known antifungals (Castellano et al., 2003).
Inhibition of Heme Oxygenase
A significant application is in the inhibition of heme oxygenases (HO-1 and HO-2), which are involved in the catabolism of heme. A series of 1‐aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and their derivatives were synthesized and evaluated for their inhibition potential, with some showing potent inhibition towards both isozymes (Roman et al., 2010).
Propriétés
IUPAC Name |
1-(3-amino-4-imidazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHLEDNFAXDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



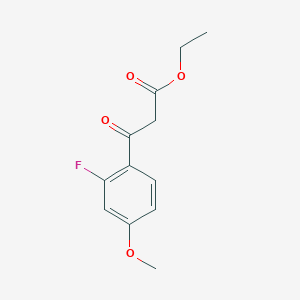

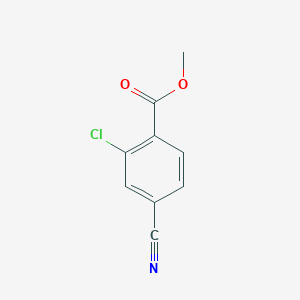
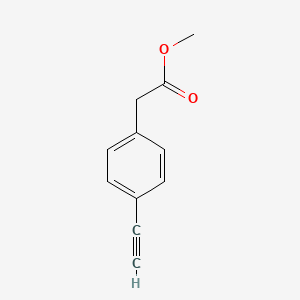
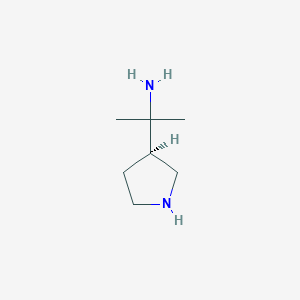
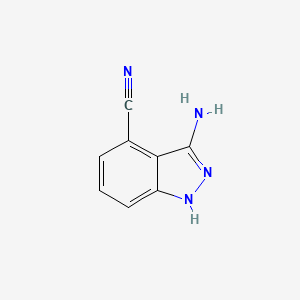
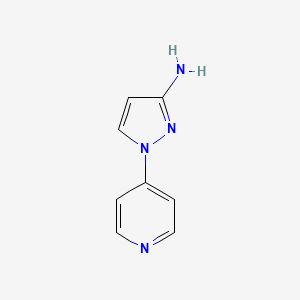

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)
